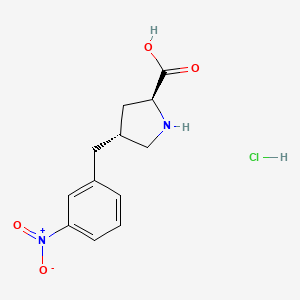
4,5-dibromo-1H-pyrrole-2-carbohydrazide
Descripción general
Descripción
4,5-dibromo-1H-pyrrole-2-carbohydrazide is a chemical compound with the CAS Number: 50371-65-8. It has a molecular weight of 282.92 . The compound is solid in physical form and has a melting point between 209 - 211 degrees .
Molecular Structure Analysis
The InChI code for 4,5-dibromo-1H-pyrrole-2-carbohydrazide is 1S/C5H5Br2N3O/c6-2-1-3 (5 (11)10-8)9-4 (2)7/h1,9H,8H2, (H,10,11) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
4,5-dibromo-1H-pyrrole-2-carbohydrazide is a solid compound with a melting point between 209 - 211 degrees . It has a molecular weight of 282.92 .Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Applications
4,5-dibromo-1H-pyrrole-2-carbohydrazide derivatives have been synthesized and studied for their potential analgesic and anti-inflammatory activities. Specific compounds in this series showed significant analgesic action in mice and moderate anti-inflammatory effects in rats, indicating their potential in pain management and inflammation control (Murineddu et al., 2001).
Catalysis in Amination Reactions
Compounds related to 4,5-dibromo-1H-pyrrole-2-carbohydrazide have been found effective as ligands in Cu-catalyzed amination of aryl halides with amines in pure water. This catalytic process yields high yields and can be performed under microwave irradiation or conventional heating, showcasing their utility in chemical synthesis (Xie et al., 2010).
Electronic and Electrochemical Properties
Derivatives of 4,5-dibromo-1H-pyrrole-2-carbohydrazide have been synthesized and their electronic and electrochemical properties have been explored. The compounds display considerable electron delocalization and undergo electrochemically reversible one-electron transfer processes, indicating their potential in electronic and electrochemical applications (Hildebrandt et al., 2011).
Antibacterial Applications
Novel carbohydrazides and oxadiazoles derived from 4,5-dibromo-1H-pyrrole-2-carbohydrazide have shown promising antibacterial activity against multiple drug-resistant pathogens, suggesting their potential as antibacterial agents (Saglam et al., 2021).
Anticancer Activity
Focused compound libraries derived from 4,5-dibromo-1H-pyrrole-2-carbohydrazide have been studied for their anticancer activity. Certain derivatives were identified as potent inhibitors of cell growth in various cancer cell lines, highlighting their potential in cancer therapy (Dyson et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of 4,5-dibromo-1H-pyrrole-2-carbohydrazide are currently unknown. The compound is a specialty product used in proteomics research
Biochemical Pathways
As a specialty product used in proteomics research , it’s likely that the compound affects protein-related pathways. More research is needed to elucidate the specific pathways and their downstream effects.
Result of Action
As a specialty product used in proteomics research , it’s likely that the compound has effects at the protein level. More research is needed to describe these effects in detail.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
4,5-dibromo-1H-pyrrole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2N3O/c6-2-1-3(5(11)10-8)9-4(2)7/h1,9H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTQDTHKSVMBDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Br)Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376907 | |
| Record name | 4,5-dibromo-1H-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dibromo-1H-pyrrole-2-carbohydrazide | |
CAS RN |
50371-65-8 | |
| Record name | 4,5-dibromo-1H-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















